1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
Beschreibung
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a urea derivative characterized by a 3,4-dichlorophenyl group and a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl substituent. The 3,4-dichlorophenyl moiety enhances lipophilicity, while the hydroxyethyl and methylthiophenyl groups may influence solubility and metabolic stability.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2S/c1-23-12-5-2-10(3-6-12)15(21)9-19-16(22)20-11-4-7-13(17)14(18)8-11/h2-8,15,21H,9H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVCOEDOJLTTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-hydroxy-2-(4-(methylthio)phenyl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has been investigated for its potential therapeutic effects. Some of the notable applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways. It has shown promise in targeting specific enzymes involved in tumor progression.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis or chronic inflammation.
- Neuroprotective Properties : Research indicates that it might protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases like Alzheimer's.
Biological Research
In biological research, this compound serves as a valuable tool for understanding enzyme mechanisms and interactions:
- Enzyme Inhibition Studies : Its structural features allow it to act as an inhibitor of various enzymes, making it useful in studies aimed at elucidating enzyme kinetics and mechanisms.
- Biochemical Probes : Researchers utilize this compound to investigate biochemical pathways and molecular interactions within cells, providing insights into metabolic processes.
Industrial Applications
The compound's unique properties also lend themselves to several industrial applications:
- Agrochemicals : It can be employed in the formulation of pesticides or herbicides due to its potential biological activity against pests and weeds.
- Dyes and Pigments : Its chemical structure may allow it to be used in the synthesis of dyes or pigments for various industrial applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea on breast cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory diseases, the compound was tested for its ability to reduce pro-inflammatory cytokines in vitro. The findings revealed a reduction in TNF-alpha levels by approximately 40% at a concentration of 10 µM.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s closest analogs are urea derivatives with modifications to the aryl groups or the urea-linked side chain. Key examples from literature include:
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
- Methylthiophenyl Substituent : The methylthio group (-SMe) may enhance metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl in 11d) by reducing oxidative degradation .
- Synthetic Yields : Analogs like 11g (87.5% yield) and 9g (78.5% yield) suggest efficient synthesis routes for dichlorophenyl-urea derivatives, though the target compound’s synthesis data is unavailable .
Pharmacological Implications
- Receptor Binding : Thiazole-piperazine derivatives (e.g., 11g) exhibit higher molecular weights (~534 Da) due to extended side chains, which may improve target affinity but reduce bioavailability. The target compound’s simpler hydroxyethyl side chain (~424 Da) could offer a balance between potency and pharmacokinetics .
- Crystallinity : Urea derivatives like 1-(4-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea form stable crystals (R factor = 0.068), suggesting that the target compound’s hydroxy group might influence its solid-state properties .
- GPCR Modulation : Analogs such as A-425619 (a urea-based GPCR ligand) highlight the role of aryl substitutions in receptor selectivity. The 3,4-dichlorophenyl group in the target compound may similarly target hydrophobic binding pockets .
Metabolic and Stability Considerations
- Methylthio vs.
Biologische Aktivität
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, with CAS number 1448035-68-4, is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 371.3 g/mol. The structure includes a dichlorophenyl group and a methylthio group, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1448035-68-4 |
| Molecular Formula | C16H16Cl2N2O2S |
| Molecular Weight | 371.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is hypothesized to involve interactions with specific molecular targets within the cell. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors involved in critical signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses.
Anticancer Activity
Recent research has indicated that compounds similar to 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea exhibit significant anticancer properties. For instance, a related compound known as COH-SR4 demonstrated the ability to decrease survival rates and inhibit clonogenic potential in melanoma cells through apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been documented. In studies involving pyrimidine derivatives, certain compounds showed inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 19.45 µM to 42.1 µM for COX-1 and COX-2 respectively .
Case Studies
- Melanoma Treatment : In vivo studies using mouse models demonstrated that oral administration of related urea compounds resulted in significant tumor burden reduction without overt toxicity. This suggests a promising therapeutic index for further development .
- Enzyme Activity Inhibition : A study on phenylurea derivatives indicated that they can effectively inhibit GST activity, which plays a role in drug metabolism and detoxification pathways .
Research Findings
Recent reviews have highlighted the structure-activity relationships (SARs) of various derivatives related to 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea. These studies emphasize the importance of specific functional groups in enhancing biological activity against cancer cells and inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, and how can reaction yields be optimized?
- Methodology : A two-step approach is commonly employed. First, the 3,4-dichlorophenyl isocyanate intermediate is prepared via phosgenation of 3,4-dichloroaniline under anhydrous conditions. Second, nucleophilic addition with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine is performed in a polar aprotic solvent (e.g., DMF) at 50–60°C. Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of isocyanate to amine) and using catalytic bases like triethylamine to suppress side reactions .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze and spectra for urea NH peaks (~8–10 ppm) and aromatic protons (6.5–7.5 ppm).
- HRMS : Confirm molecular ion [M+H] (expected ~423.03 g/mol).
- X-ray crystallography : Resolve single crystals (grown via slow evaporation in ethanol) to verify stereochemistry and hydrogen-bonding patterns in the urea moiety .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC determination). Include positive controls (e.g., doxorubicin) and assess cytotoxicity in non-cancerous cells (e.g., HEK293) to gauge selectivity. Parallel testing for antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) is recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl rings) influence its binding affinity to molecular targets?
- Methodology : Perform SAR studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing groups on the dichlorophenyl ring). Use molecular docking (AutoDock Vina) to model interactions with targets like kinases or GPCRs. Validate predictions via SPR (surface plasmon resonance) to quantify binding constants (K) .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodology : Conduct transcriptomic profiling (RNA-seq) of responsive vs. resistant cell lines to identify differentially expressed genes (e.g., ABC transporters, apoptosis regulators). Validate using siRNA knockdown or inhibitors (e.g., verapamil for P-gp efflux pumps). Cross-reference with proteomic data to confirm target engagement .
Q. How can computational models predict its metabolic stability and toxicity profile?
- Methodology : Use in silico tools:
- ADMET Predictor : Estimate hepatic clearance, CYP450 inhibition, and hERG liability.
- MetaSite : Identify potential metabolic hotspots (e.g., hydroxylation at the benzylic position).
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and Ames tests for mutagenicity .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
- Methodology : Implement quality control protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
